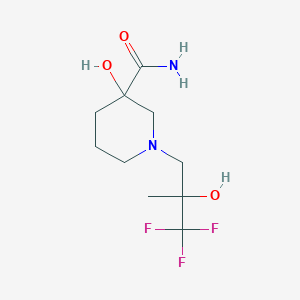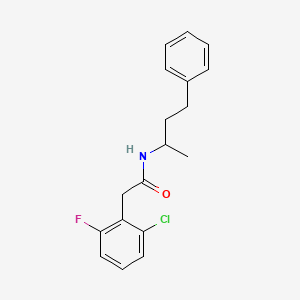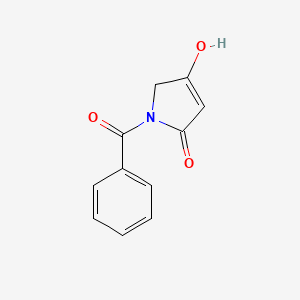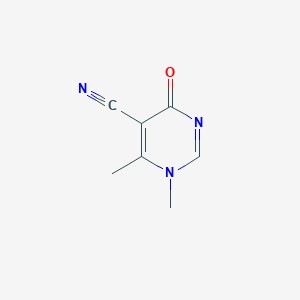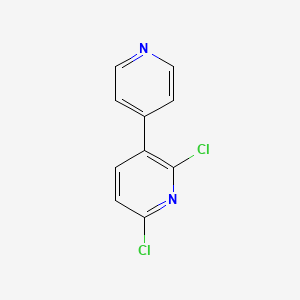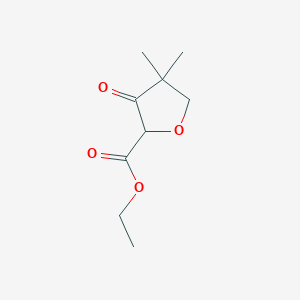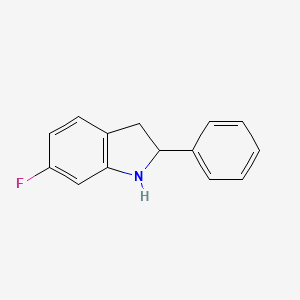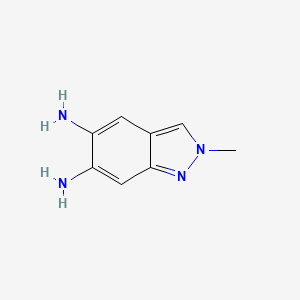
2-Methyl-2H-indazole-5,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2H-indazole-5,6-diamine: is a heterocyclic compound that belongs to the indazole family. Indazoles are nitrogen-containing heterocycles that have gained significant attention due to their diverse biological activities and potential applications in medicinal chemistry. The presence of two amino groups at positions 5 and 6, along with a methyl group at position 2, makes this compound particularly interesting for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2H-indazole-5,6-diamine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions:
Cyclization of 2-azidobenzaldehydes and amines: This method involves the formation of C–N and N–N bonds without the use of a catalyst or solvent.
Cu(OAc)2-catalyzed reaction: This method employs copper acetate as a catalyst to facilitate the formation of N–N bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and environmental considerations. Catalytic processes are often preferred due to their efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2H-indazole-5,6-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The amino groups at positions 5 and 6 can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted indazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2H-indazole-5,6-diamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: Indazole derivatives are used in the synthesis of dyes, agrochemicals, and other functional materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-2H-indazole-5,6-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in cellular signaling pathways . The exact mechanism depends on the specific biological context and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indazole: A basic indazole structure without additional substituents.
2H-Indazole: Similar to 1H-indazole but with a different tautomeric form.
2-Methyl-1H-indazole: Similar to 2-Methyl-2H-indazole-5,6-diamine but lacks the amino groups at positions 5 and 6.
Uniqueness
This compound is unique due to the presence of both amino groups and a methyl group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for forming diverse derivatives, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H10N4 |
|---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
2-methylindazole-5,6-diamine |
InChI |
InChI=1S/C8H10N4/c1-12-4-5-2-6(9)7(10)3-8(5)11-12/h2-4H,9-10H2,1H3 |
InChI-Schlüssel |
XZQSMUUZQPKYNV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C2C=C(C(=CC2=N1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


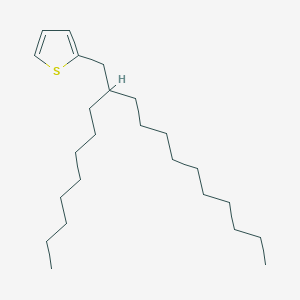
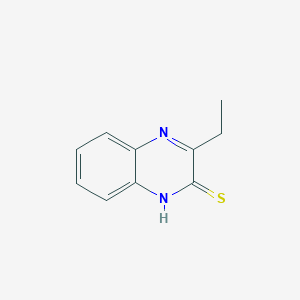


![4-Propyl-[2,2']bipyridinyl](/img/structure/B13118825.png)
